An In-depth Technical Guide to the Chemical Properties of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
An In-depth Technical Guide to the Chemical Properties of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a fluorinated difunctional acrylate monomer. Its unique structure, combining a flexible hydrocarbon backbone with a rigid, fluorinated central segment and reactive acrylate end-groups, imparts a range of desirable properties. These include high thermal stability, chemical resistance, and the ability to form highly cross-linked polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
The key chemical and physical properties of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane are summarized in the tables below. These properties make it a versatile monomer for the synthesis of advanced polymers with tailored characteristics.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 2264-01-9[1] |
| Molecular Formula | C₁₂H₁₀F₈O₄[2] |
| Molecular Weight | 370.19 g/mol [2] |
| Appearance | Colorless to light yellow/red clear liquid[1] |
| Purity | Typically >90% (GC)[1] |
| Boiling Point | 98-100 °C at 0.1 mm Hg |
| Density | 1.43 g/mL |
| Refractive Index | 1.3890-1.3950 |
| Solubility | Soluble in methanol. |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2,2,3,3,4,4,5,5-octafluorohexane-1,6-diyl) bis(prop-2-enoate) |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate, 2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate[1] |
| InChI | InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 |
| SMILES | C=CC(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)COC(=O)C=C |
Synthesis and Purification
The primary route for the synthesis of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is the esterification of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol with acryloyl chloride.
Synthesis of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane.
Experimental Protocol: Synthesis
Materials:
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2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol
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Acryloyl chloride
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Triethylamine (or other suitable base)
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Anhydrous dichloromethane (or other suitable solvent)
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Anhydrous sodium sulfate
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Inhibitor (e.g., MEHQ or 4-Hydroxy-TEMPO)
Procedure:
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A solution of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and triethylamine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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The flask is cooled in an ice bath.
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Acryloyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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A polymerization inhibitor is added to the crude product.
Experimental Protocol: Purification
Purification of the crude product is typically achieved by column chromatography over silica gel.
Purification workflow for the synthesized product.
Procedure:
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A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
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The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
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The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the column.
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The column is eluted with a gradient of ethyl acetate in hexane.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane.
Reactivity and Stability
The reactivity of this monomer is dominated by the two acrylate groups, which are susceptible to free-radical polymerization. The presence of the electron-withdrawing octafluorohexane core can influence the reactivity of the acrylate groups. The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions.
The compound is typically supplied with a stabilizer, such as hydroquinone monomethyl ether (MEHQ) or 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxyl (4-Hydroxy-TEMPO), to prevent premature polymerization during storage.[1] For applications requiring high purity, removal of the inhibitor may be necessary, but this should be done with caution and the unstabilized monomer should be used immediately.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups in the range of 5.8-6.5 ppm. The methylene protons adjacent to the ester oxygen will appear as a triplet, likely shifted downfield due to the influence of the electronegative fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the different fluorine environments in the octafluorohexane chain.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:
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C=O stretching of the ester groups around 1730 cm⁻¹.
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C=C stretching of the acrylate groups around 1635 cm⁻¹.
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C-F stretching in the region of 1100-1300 cm⁻¹.
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C-O stretching of the ester groups around 1150-1250 cm⁻¹.
Applications
The primary application of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is as a crosslinking agent in free-radical polymerization. The resulting polymers possess a unique combination of properties imparted by the fluorinated segment, including:
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Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.
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High Thermal Stability: Due to the strong C-F bonds.
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Chemical Resistance: The fluorinated core protects the polymer backbone from chemical attack.
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Low Refractive Index: Useful for optical applications.
These properties make it a valuable component in the formulation of high-performance coatings, adhesives, sealants, and optical materials.
Photopolymerization
A common application is in UV-curable formulations. The monomer, in the presence of a photoinitiator, will rapidly polymerize upon exposure to UV light to form a cross-linked network.
General workflow for the photopolymerization of the monomer.
Safety and Handling
As with all acrylate monomers, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane should be handled with care. It is classified as an irritant to the eyes, respiratory system, and skin.[3]
Precautionary Measures:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dark place, away from sources of heat and ignition.
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Ensure the presence of a stabilizer for long-term storage.
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
